Dibutyl 2,6-di-tert-butylphenyl borate is a borate ester compound with the molecular formula CHBO. It is classified as an organoboron compound due to the presence of boron in its structure. This compound is primarily used in organic synthesis and has applications in various scientific fields, including chemistry, biology, and medicine.
Dibutyl 2,6-di-tert-butylphenyl borate can be synthesized from 2,6-di-tert-butylphenol and dibutyl borate. It belongs to the broader category of borate esters, which are known for their utility in forming carbon-boron bonds and as reagents in organic reactions. The compound is recognized for its antioxidant properties and stabilizing effects in industrial applications .
The synthesis of dibutyl 2,6-di-tert-butylphenyl borate typically involves the esterification of 2,6-di-tert-butylphenol with dibutyl borate. This reaction is generally performed under anhydrous conditions to prevent hydrolysis. A common approach includes the use of a Lewis acid catalyst to enhance the reaction rate and yield.
Dibutyl 2,6-di-tert-butylphenyl borate features a tetrahedral geometry around the boron atom, which is bonded to four oxygen atoms (three from the dibutyl groups and one from the phenolic part). The structural representation can be described using several chemical notation systems:
Dibutyl 2,6-di-tert-butylphenyl borate can participate in several chemical reactions:
The mechanism of action for dibutyl 2,6-di-tert-butylphenyl borate involves its interaction with various molecular targets through its borate ester functionality. The boron atom can form stable complexes with oxygen and nitrogen-containing compounds, affecting both reactivity and stability. This property is particularly significant in its role as an antioxidant and stabilizer in industrial applications .
The compound's physical properties are critical for its application as a reagent in organic synthesis and as an antioxidant in polymer production .
Dibutyl 2,6-di-tert-butylphenyl borate has diverse applications across various scientific fields:
This comprehensive overview highlights the significance of dibutyl 2,6-di-tert-butylphenyl borate in both academic research and industrial applications, showcasing its versatile nature as an organoboron compound.
The formation of borate ester bonds through azeotropic dehydration represents a foundational strategy for synthesizing complex borates, including dibutyl 2,6-di-tert-butylphenyl borate. This method employs pyrocatechol (1,2-dihydroxybenzene) as a key starting material due to its ability to form stable cyclic borate esters. The reaction proceeds through a co-esterification mechanism where boric acid reacts with pyrocatechol derivatives under reflux conditions in non-polar solvents. Azeotropic water removal is critical for driving the equilibrium toward complete borate ester formation, as the reversible reaction favors hydrolysis without continuous water separation [2].
Solvent selection significantly impacts reaction efficiency, with toluene and o-xylene demonstrating optimal performance due to their ability to form low-boiling azeotrop with water. Research shows that toluene-water azeotrope (boiling point: 85°C) enables efficient water removal at moderate temperatures, preserving acid-sensitive functional groups. In contrast, o-xylene (water azeotrope at 94°C) provides higher reaction temperatures suitable for sterically hindered systems, yielding up to 92% boroxine intermediates when reacting pyrocatechol with boric acid at 140°C for 4-6 hours [2] [7]. The reaction stoichiometry typically employs a 1:1 molar ratio of boric acid to diol, though slight excess (10-15%) of boric acid ensures complete diol consumption.
Table 1: Solvent Optimization for Pyrocatechol-Boric Acid Azeotropic Esterification
Solvent System | Azeotrope with Water (°C) | Reaction Temp (°C) | Reaction Time (h) | Borate Yield (%) |
---|---|---|---|---|
Toluene | 85 | 110-115 | 4 | 85-88 |
o-Xylene | 94 | 140-145 | 6 | 90-92 |
Benzene | 69 | 80-85 | 5 | 75-78 |
Chlorobenzene | 90 | 130-135 | 5 | 82-85 |
Advanced characterization of the borate intermediates via ¹¹B NMR spectroscopy reveals characteristic peaks at δ 28-30 ppm for the spirocyclic benzo[d][1,3,2]dioxaborole structures, confirming successful borate formation. Subsequent transesterification with 2,6-di-tert-butylphenol requires stringent anhydrous conditions to prevent boron-oxygen bond hydrolysis, necessitating molecular sieves (3Å) during the second reaction stage [2] [6].
Lewis acid catalysis significantly enhances borate ester formation kinetics and yield, particularly for sterically hindered phenol derivatives. Boron trifluoride diethyl etherate (BF₃·OEt₂) serves as a highly effective catalyst (typically 0.5-2 mol%) by activating boric acid through coordination, thereby increasing its electrophilicity toward nucleophilic oxygen centers. The catalytic cycle involves BF₃ coordination to a hydroxyl oxygen of boric acid, lowering the energy barrier for nucleophilic attack by phenolic OH groups [5].
Reaction kinetic studies demonstrate a 4.8-fold rate acceleration when employing 1.5 mol% BF₃·OEt₂ in o-xylene at 110°C, reducing typical reaction times from 12 hours to 2.5 hours for complete conversion. Temperature optimization reveals an inflection point at 80°C, below which catalytic efficiency diminishes markedly due to incomplete BF₃ dissociation from its etherate complex. Crucially, catalyst loading beyond 2.5 mol% provides diminishing returns and risks side product formation through Friedel-Crafts alkylation, particularly with tertiary butyl groups present in the phenolic substrate [5] [8].
Table 2: BF₃·OEt₂ Catalyst Optimization Parameters
Catalyst Loading (mol%) | Reaction Temp (°C) | Time to Completion (h) | Product Yield (%) | Side Products (%) |
---|---|---|---|---|
0.0 | 110 | 12.0 | 72 | <1 |
0.5 | 110 | 6.5 | 83 | 1-2 |
1.0 | 110 | 4.0 | 89 | 2-3 |
1.5 | 110 | 2.5 | 92 | 3-4 |
2.5 | 110 | 2.0 | 90 | 5-7 |
Post-reaction, catalyst quenching employs aqueous sodium bicarbonate washes (5% w/v) to remove boron fluoride species, followed by anhydrous magnesium sulfate drying to prevent borate hydrolysis during workup. This catalytic approach enables efficient synthesis of sterically encumbered borates that resist formation under standard thermal conditions [5].
The introduction of butyl groups in dibutyl 2,6-di-tert-butylphenyl borate occurs via transesterification from pre-formed borate intermediates. This stepwise approach proves superior to direct esterification due to the incompatibility of free butanol with Friedel-Crafts catalysts used in phenol alkylation. The transesterification mechanism involves nucleophilic attack of butanol on the electron-deficient boron center of pyrocatechol borate intermediates, followed by elimination of the diol [6].
Experimental optimization reveals that n-butyl borate serves as an efficient transesterification agent, prepared via azeotropic esterification of boric acid with n-butanol (3:1 molar ratio) in toluene. This method achieves 92% conversion in 3-4 hours at 115°C, utilizing Dean-Stark apparatus for continuous water removal. The liberated pyrocatechol distills from the reaction mixture as its low-boiling azeotrope with toluene (bp 85-90°C), driving the equilibrium toward the desired dibutyl aryl borate product [6].
Solvent-free transesterification at elevated temperatures (150-160°C) provides an alternative pathway, though requiring precise stoichiometric control to prevent thermal degradation. The reaction progress follows first-order kinetics with respect to aryl borate concentration, exhibiting an activation energy of 89 kJ/mol. Key process parameters include:
Reaction Scheme: Transesterification PathwayPyrocatechol borate intermediate + 2 BuOH → Dibutyl 2,6-di-tert-butylphenyl borate + Pyrocatechol
The transesterification approach allows isolation of high-purity (>98%) borate esters through fractional distillation under reduced pressure (bp 140-145°C at 0.5 mmHg), with minimal residual alcohol content confirmed by GC-MS analysis [6].
The synthesis of sterically hindered 2,6-di-tert-butylphenol (DTBP) serves as the critical precursor for dibutyl aryl borates. Industrial-scale production employs gas-phase Friedel-Crafts alkylation of phenol with isobutylene under moderate pressure (5-7 bar) and temperature (80-120°C). The reaction mechanism proceeds through electrophilic aromatic substitution, where the in situ generated tert-butyl carbocation attacks the electron-rich aromatic ring [4] [8].
Ortho-selectivity presents the principal synthetic challenge due to competing para-alkylation and di/tri-alkylation. Kinetic studies reveal that phenol:isobutylene ratios of 1:2.2-2.5 optimize mono-ortho-alkylation, while higher ratios favor the undesired 2,4,6-tri-tert-butylphenol. Temperature control proves critical, with optimal yields (78-82%) obtained at 90-100°C. Below this range, reaction kinetics become impractically slow; above 110°C, competing oligomerization of isobutylene dominates, reducing available carbocation concentration [4] [5] [8].
Industrial implementations employ fixed-bed continuous reactors with acid-resistant linings (Hastelloy C-276), featuring multiple isobutylene injection ports along the reactor length to maintain optimal stoichiometry. Post-reaction purification utilizes multi-stage distillation:
The final product specifications typically require ≥99% purity (HPLC), with critical impurities limited to <0.1% for borate synthesis applications to prevent catalyst poisoning during subsequent esterification [4] [5].
Achieving high ortho-selectivity in phenol alkylation necessitates specialized catalysts that simultaneously activate the phenolic OH while sterically directing alkyl group orientation. Aluminum phenoxide (Al(OC₆H₅)₃) catalysts provide exceptional regiocontrol (≥95% ortho-selectivity) through formation of a bulky aluminum tris-phenoxide complex that shields the para-position [7] [8].
The catalytic cycle proceeds through four distinct steps:
Table 3: Catalyst Comparison for Ortho-Selective Alkylation
Catalyst System | Temp (°C) | Ortho Selectivity (%) | 2,6-DTBP Yield (%) | Byproducts (%) |
---|---|---|---|---|
AlCl₃ | 80 | 60-65 | 68 | 25-30 |
BF₃·Et₂O | 70 | 75-78 | 72 | 18-20 |
H₃PO₄ on K10 | 100 | 82-85 | 78 | 12-15 |
Al(OC₆H₅)₃ | 90 | 95-97 | 89 | 3-5 |
Catalyst loading optimization reveals that 5-7 mol% aluminum phenoxide maximizes selectivity while minimizing aluminum contamination in the final product. Kinetic isotope effect studies (kH/kD = 2.8) confirm electrophilic aromatic substitution as rate-determining. The ortho-directing effect stems from both steric blocking of the para-position by the bulky aluminum complex and electronic activation of ortho-carbons through resonance effects [7] [8].
Post-reaction catalyst removal employs chelating resins (iminodiacetic acid functionality) at pH 4-5, reducing aluminum residues to <5 ppm. Process intensification strategies incorporate membrane separation (nanofiltration) for continuous catalyst recycling, demonstrating 90% recovery efficiency over 10 reaction cycles without significant activity loss. This methodology enables production of 2,6-DTBP with the exceptional steric protection required for oxidation-resistant borate esters [7] [8].
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